

# T0901317 stability and storage conditions

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## Compound of Interest

Compound Name: T0901317

Cat. No.: B1681857

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## T0901317 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of **T0901317**. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

## Stability and Storage

Proper storage and handling of **T0901317** are critical to maintain its integrity and ensure reliable experimental outcomes.

Storage of Solid Compound:

Condition	Temperature	Duration	Notes
Long-term	-20°C	Up to 3 years[1]	Store in a dry, dark place.
Short-term	+4°C	Up to 12 months[2]	Keep well-sealed.
Shipping	Ambient	Standard	Can be shipped with ice packs.[2]

Storage of Stock Solutions:

Solvent	Temperature	Duration	Notes
DMSO	-80°C	Up to 1 year <sup>[1]</sup>	Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility. <sup>[1]</sup>
DMSO	-20°C	Up to 1 month <sup>[1]</sup>	
Ethanol	-20°C	Up to 1 month	Aliquot to minimize freeze-thaw cycles.

## Experimental Protocols

Preparation of Stock Solutions:

**T0901317** is soluble in DMSO and ethanol. For most cell culture experiments, a 10 mM stock solution in DMSO is recommended.

- Materials:
  - **T0901317** powder
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Sterile microcentrifuge tubes
- Protocol:
  - Allow the **T0901317** vial to equilibrate to room temperature before opening.
  - Weigh the desired amount of **T0901317** powder in a sterile microcentrifuge tube.
  - Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of **T0901317** (MW: 481.33 g/mol ), add 2.078 mL of DMSO for a 10 mM solution).

- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as recommended in the storage table.

#### In Vitro Cell Culture Protocol (Example):

This protocol provides a general guideline for treating cells with **T0901317**. Specific concentrations and incubation times should be optimized for your cell line and experimental goals.

- Materials:
  - Cultured cells in appropriate media
  - **T0901317** stock solution (e.g., 10 mM in DMSO)
  - Cell culture medium
- Protocol:
  - Plate cells at the desired density and allow them to adhere overnight.
  - The following day, prepare the desired working concentrations of **T0901317** by diluting the stock solution in fresh cell culture medium.
    - Note: The final concentration of DMSO in the culture medium should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
  - Remove the old medium from the cells and replace it with the medium containing **T0901317** or the vehicle control.
  - Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
  - Proceed with downstream analysis (e.g., RNA extraction, protein lysis, cell viability assay).

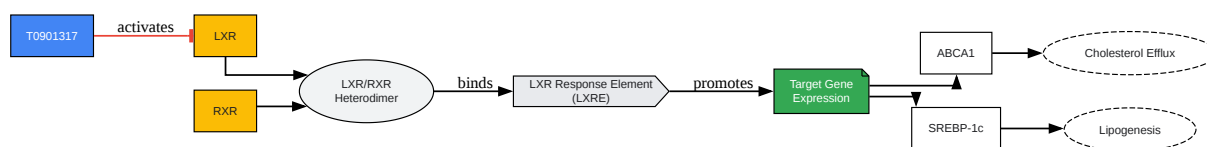
### In Vivo Formulation and Administration:

For in vivo studies, **T0901317** can be formulated for oral or intraperitoneal administration.

- Example Formulation for Intraperitoneal Injection:
  - Dissolve **T0901317** in a vehicle such as 30% DMSO.[3]
  - Other formulations may include PEG300, Tween 80, and sterile water for a clear solution. It is recommended to prepare this solution fresh for immediate use.[3]
- Administration:
  - The appropriate dosage will vary depending on the animal model and experimental design. Dosages ranging from 10 mg/kg/day to 50 mg/kg have been reported in mice.[4][5]

## Signaling Pathways

**T0901317** is a multi-target compound, primarily acting as an agonist for Liver X Receptors (LXR) and Farnesoid X Receptor (FXR), and as an inverse agonist for Retinoic acid receptor-related Orphan Receptors (ROR $\alpha$  and ROR $\gamma$ ).



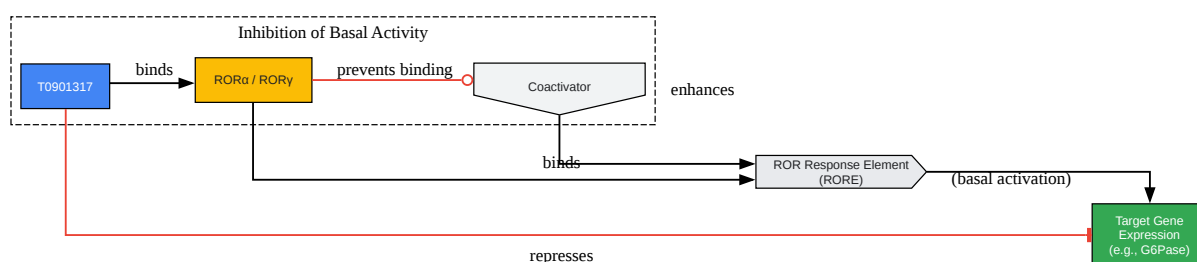
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Caption: **T0901317** activates the LXR signaling pathway.



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Caption: **T0901317** activates the FXR signaling pathway.



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Caption: **T0901317** acts as an inverse agonist on RORα/γ.

## Troubleshooting and FAQs

### FAQs

- What is the primary mechanism of action of **T0901317**? **T0901317** is a potent agonist of Liver X Receptors (LXRα and LXRβ). It also acts as an agonist for the Farnesoid X Receptor (FXR) and as an inverse agonist for the Retinoic acid receptor-related Orphan Receptors (RORα and RORγ).[1][6]

- What are the common off-target effects of **T0901317**? Due to its activity on FXR and RORs, researchers should be aware of potential off-target effects. For example, some observed effects might be mediated through these other nuclear receptors and not solely through LXR activation.
- Is **T0901317** cytotoxic? At high concentrations, **T0901317** can exhibit cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

#### Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Precipitation in stock solution	Improper dissolution or solvent saturation.	Gently warm the solution and vortex. Ensure you are using anhydrous DMSO. Prepare fresh stock solution if precipitation persists.
Inconsistent experimental results	Degradation of T0901317 due to improper storage or repeated freeze-thaw cycles.	Aliquot stock solutions and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
Cell line variability or passage number.	Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.	
Unexpected biological effects in vitro	Off-target effects (FXR agonism, ROR inverse agonism).	Consider using more specific LXR agonists if available, or use siRNA/knockout models to confirm the involvement of LXR.
High DMSO concentration in culture medium.	Ensure the final DMSO concentration is below cytotoxic levels (typically $\leq 0.1\%$ ). Always include a vehicle control with the same DMSO concentration.	
In vivo toxicity (e.g., liver steatosis, hyperlipidemia)	High dosage of T0901317.	Optimize the dosage through a dose-finding study. Monitor liver enzymes and plasma lipid levels.

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Vehicle-related toxicity.	Ensure the vehicle used for in vivo administration is well-tolerated by the animal model.
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## Safety and Handling

A Safety Data Sheet (SDS) should always be consulted before handling **T0901317**.<sup>[1]</sup>

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.
- First Aid Measures:
  - Skin Contact: Wash off immediately with plenty of water.
  - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
  - Inhalation: Move to fresh air.
  - Ingestion: Clean mouth with water and drink plenty of water afterwards.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

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